

Comparative Toxicity of Chloroaniline Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: 3-Chloro-5-methylaniline

Cat. No.: B1314063

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This guide provides a comparative analysis of the toxicity of ortho (o-), meta (m-), and para (p-) chloroaniline isomers, intended for researchers, scientists, and drug development professionals. The information is compiled from extensive toxicological studies, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Quantitative Toxicity Data

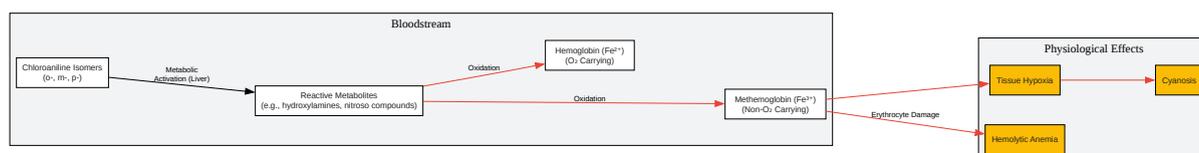
The acute and repeated-dose toxicity of chloroaniline isomers has been evaluated in various animal models. The following table summarizes key quantitative data to facilitate a direct comparison of their toxic potential. A consistent finding across studies is that the para-isomer exhibits the highest toxicity, followed by the meta- and then the ortho-isomer.^[1]

Parameter	Isomer	Species	Route	Value	Reference
Acute Toxicity					
LD50	o-Chloroaniline	Mouse	Oral	256 mg/kg bw	[2][3]
Rat (Male)	Oral	1016 mg/kg bw	[4]		
Rat	Dermal	1000 mg/kg bw	[4]		
Rabbit	Dermal	>200 mg/kg bw	[3]		
m-Chloroaniline	Guinea Pig	Oral	250 mg/kg	[5]	
p-Chloroaniline	Rat (Male)	Oral	200-480 mg/kg bw	[6]	
Rat	Oral	300 mg/kg	[7]		
Rabbit	Dermal	360 mg/kg	[7]		
LC50	o-Chloroaniline	Rat	Inhalation	>4.406 mg/L air (4 hours)	[4]
p-Chloroaniline	Rat	Inhalation	2.34 mg/L (4 hours)	[7]	
LCLo	m-Chloroaniline	Rat	Inhalation	900 ppm (6 hours)	[2]
LDLo	o-Chloroaniline	Cat	Subcutaneous	310 mg/kg	[2]
m-Chloroaniline	Cat	Subcutaneous	125 mg/kg	[2]	
Dog	Intravenous	50 mg/kg	[2]		

p-Chloroaniline	Cat	Subcutaneous	125 mg/kg	[2]
Dog	Intravenous	100 mg/kg	[2]	
Repeated-Dose Toxicity				
LOAEL	o-Chloroaniline	Rat & Mouse	Oral (13-week)	10 mg/kg bw/day [4][8]

Primary Mechanism of Toxicity: Methemoglobinemia

The principal toxic effect of all three chloroaniline isomers is hematotoxicity, specifically the induction of methemoglobinemia.[1][2] This condition results from the oxidation of the ferrous iron (Fe^{2+}) in hemoglobin to the ferric state (Fe^{3+}), rendering it incapable of binding and transporting oxygen. The order of potency for inducing methemoglobin formation is p-chloroaniline > m-chloroaniline > o-chloroaniline.[1] This hematotoxic effect can lead to secondary anemia, cyanosis (a bluish discoloration of the skin), and, in severe cases, death.[1][2][4] The spleen is a primary target organ, where increased hemosiderin deposition, hematopoiesis, and erythroid cell hyperplasia are observed as a response to the hemolytic anemia.[1]



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Figure 1. Simplified signaling pathway of chloroaniline-induced methemoglobinemia.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).

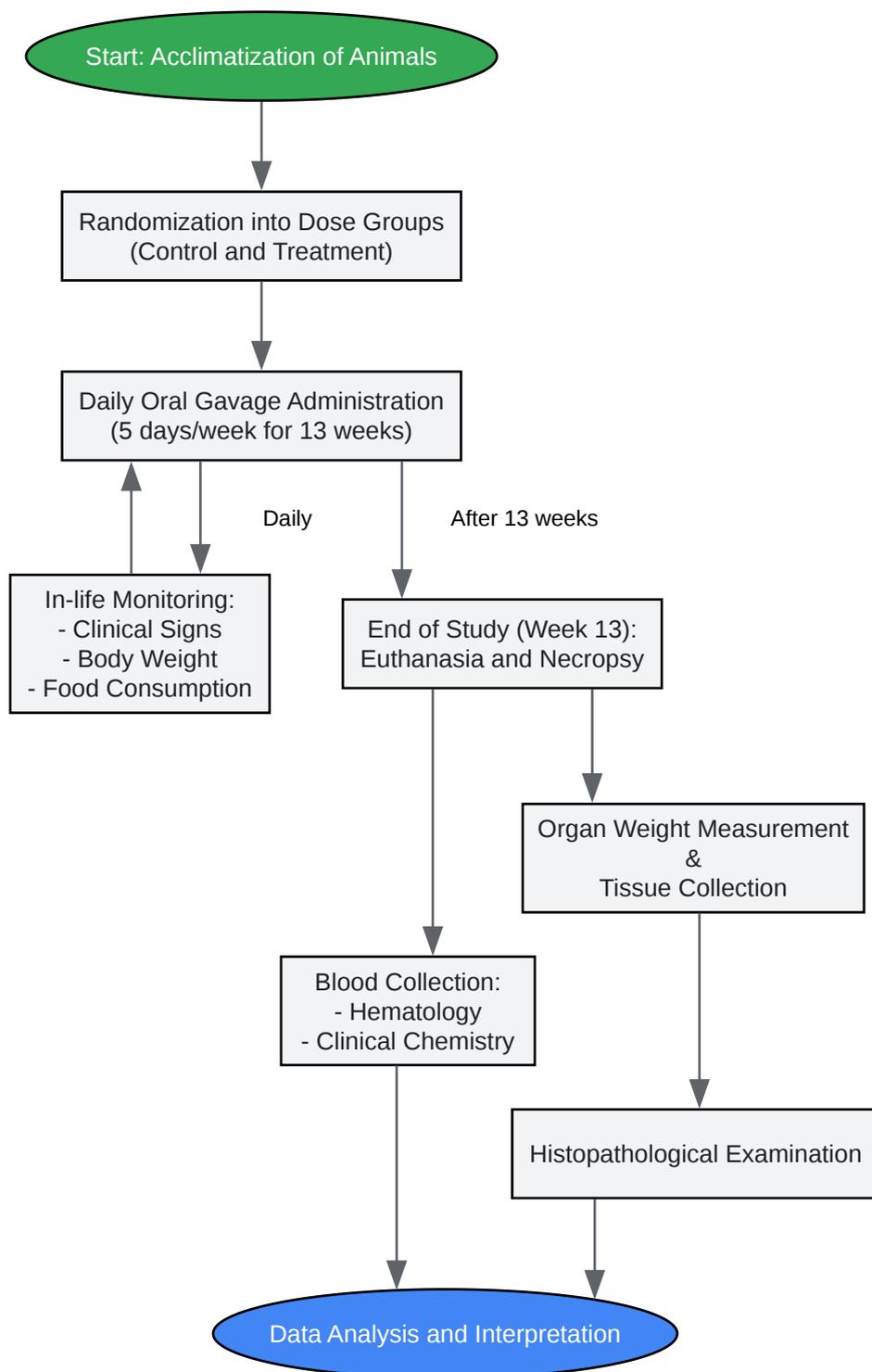
13-Week Repeated-Dose Oral Toxicity Study (Similar to OECD TG 408)

This protocol is based on the comparative studies of chloroaniline isomers conducted by the NTP.^[1]

- Test Animals: Fischer 344 (F344/N) rats and B6C3F1 mice, typically 10 animals per sex per dose group.^[1]
- Test Substance Preparation: Chloroaniline isomers are administered in a suitable vehicle, such as dilute hydrochloric acid, to ensure stability and bioavailability.^[1]
- Administration: The test substance is administered by oral gavage once daily, five days a week, for 13 weeks.^[1]
- Dose Levels: A control group receiving the vehicle only and at least three dose levels of the chloroaniline isomer are used. For o- and m-chloroaniline, doses of 10, 20, 40, 80, and 160 mg/kg bw/day have been used, while for the more potent p-chloroaniline, lower doses of 5, 10, 20, 40, and 80 mg/kg for rats and 7.5, 15, 30, 60, and 120 mg/kg for mice were employed.^[1]
- Observations:
 - Clinical Signs: Animals are observed daily for signs of toxicity, including changes in behavior, appearance, and the presence of tremors or cyanosis.^[1]
 - Body Weight: Body weights are recorded weekly.^[1]
 - Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of parameters such as methemoglobin concentration, red and white blood cell

counts, and markers of liver and kidney function.[1]

- Pathology: At the termination of the study, a complete necropsy is performed on all animals. Organs are weighed, and tissues are collected for histopathological examination. Special attention is given to the spleen, liver, kidneys, and bone marrow.[1]



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